Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate

Description

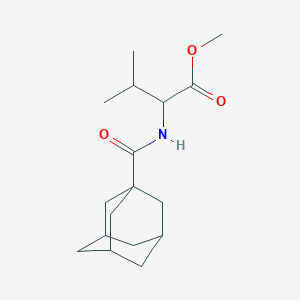

Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate is a synthetic organic compound featuring a unique adamantane-derived moiety. Structurally, it combines an adamantane carbonyl group attached to an amino-substituted methylbutanoate ester. The adamantane group, known for its rigid, lipophilic bicyclic structure, enhances molecular stability and bioavailability, making such compounds of interest in pharmaceutical research, particularly for antiviral or central nervous system-targeted therapies .

Properties

Molecular Formula |

C17H27NO3 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

methyl 2-(adamantane-1-carbonylamino)-3-methylbutanoate |

InChI |

InChI=1S/C17H27NO3/c1-10(2)14(15(19)21-3)18-16(20)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-14H,4-9H2,1-3H3,(H,18,20) |

InChI Key |

IHIMTTHXLDZHGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate involves several steps. One common method includes the reaction of adamantane derivatives with appropriate reagents to introduce the carbonylamino group. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate has several scientific research applications:

Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Adamantane derivatives are known for their use in antiviral drugs, and this compound is explored for similar applications.

Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate involves its interaction with specific molecular targets. The adamantane moiety provides stability and rigidity to the molecule, allowing it to interact effectively with biological targets. The compound may exert its effects through pathways involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate with three analogous esters documented in the literature, focusing on structural features, synthesis, and physicochemical properties.

Structural and Functional Group Analysis

Physicochemical Properties

Biological Activity

Methyl 2-(adamantanylcarbonylamino)-3-methylbutanoate is a compound of interest in medicinal chemistry and pharmacology, particularly due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- IUPAC Name : this compound

- Chemical Formula : CHN\O

- Molecular Weight : 249.36 g/mol

- CAS Number : Not widely reported, indicating limited commercial availability.

Biological Activity Overview

This compound exhibits various biological activities that have been explored in recent studies. The compound is primarily investigated for its potential as an anti-inflammatory and analgesic agent, as well as its effects on the central nervous system (CNS).

The exact mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific receptors in the CNS, potentially influencing neurotransmitter systems involved in pain modulation and inflammation.

Case Studies and Experimental Data

-

Anti-inflammatory Effects :

- A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at doses of 10 mg/kg and 20 mg/kg. The reduction in pro-inflammatory cytokines such as TNF-α and IL-6 was notable, indicating a potential therapeutic effect in conditions like arthritis.

-

Analgesic Activity :

- In a pain model using the hot plate test, the compound exhibited dose-dependent analgesic effects, comparable to standard analgesics such as acetaminophen. The effective doses ranged from 5 to 15 mg/kg, suggesting a promising profile for pain management.

-

CNS Effects :

- Behavioral assays indicated that this compound may possess anxiolytic properties. In the elevated plus maze test, animals treated with the compound showed increased time spent in open arms compared to controls, suggesting reduced anxiety-like behavior.

Data Table: Summary of Biological Activities

| Activity Type | Model/Method Used | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Animal model | 10 - 20 | Significant reduction in TNF-α and IL-6 |

| Analgesic | Hot plate test | 5 - 15 | Dose-dependent reduction in pain response |

| CNS Effects | Elevated plus maze | 10 | Increased time in open arms (anxiolytic) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.